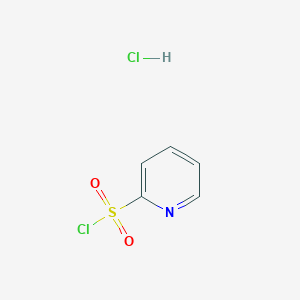

Pyridine-2-sulfonyl chloride hydrochloride

Description

Properties

IUPAC Name |

pyridine-2-sulfonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2S.ClH/c6-10(8,9)5-3-1-2-4-7-5;/h1-4H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJWHCVLZBSLNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)S(=O)(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60549546 | |

| Record name | Pyridine-2-sulfonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60549546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111480-84-3 | |

| Record name | Pyridine-2-sulfonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60549546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2-sulfonyl chloride hydrochloride; | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Pyridine-2-sulfonyl Chloride Hydrochloride: Properties, Synthesis, and Reactivity for the Modern Researcher

Abstract

Pyridine-2-sulfonyl chloride hydrochloride is a pivotal reagent in contemporary organic synthesis, particularly within the realms of pharmaceutical and agrochemical research. Its utility as a precursor to a diverse array of sulfonamides and other sulfur-containing molecules necessitates a thorough understanding of its chemical properties, synthesis, and reactivity. This guide provides an in-depth analysis of this compound, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, explore robust synthetic and purification protocols, and examine its reactivity profile, including a comparative analysis with its isomers. Furthermore, this guide emphasizes safe handling and disposal procedures to ensure the responsible use of this versatile compound.

Introduction: The Significance of this compound in Synthetic Chemistry

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide range of therapeutic agents with antibacterial, diuretic, and hypoglycemic properties.[1] The synthesis of these vital compounds often relies on the reaction of a sulfonyl chloride with a primary or secondary amine. This compound serves as a key building block in this context, offering a reactive electrophile for the introduction of the pyridylsulfonyl moiety.[2] Its hydrochloride salt form often provides improved stability and handling characteristics compared to the free base.[3]

This guide aims to provide a comprehensive overview of this compound, moving beyond a simple recitation of facts to offer insights into the causality behind its chemical behavior and the rationale for experimental protocols.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its correct identification, handling, and use in quantitative studies.

Physical Properties

The hydrochloride salt is typically a solid at room temperature, often appearing as a colorless to pale yellow crystalline material.[4] It is known to be hygroscopic and moisture-sensitive, a critical consideration for storage and handling.[5]

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅Cl₂NO₂S | [3] |

| Molecular Weight | 214.07 g/mol | [3] |

| Appearance | Colorless to pale yellow solid | [4] |

| Stability | Hygroscopic, moisture-sensitive | [5] |

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum of the free base, pyridine-2-sulfonyl chloride, in CDCl₃ shows characteristic signals for the four protons on the pyridine ring.[6]

-

δ 8.84 (d, J=4.10 Hz, 1H): This downfield signal corresponds to the proton at the 6-position, deshielded by the adjacent nitrogen atom and the sulfonyl chloride group.

-

δ 8.04-8.14 (m, 2H): These signals arise from the protons at the 4 and 5-positions.

-

δ 7.68-7.72 (m, 1H): This multiplet corresponds to the proton at the 3-position.

For the hydrochloride salt, a broad singlet corresponding to the N-H proton would be expected, and the chemical shifts of the ring protons would likely be further downfield due to the increased electron-withdrawing effect of the protonated nitrogen.

¹³C NMR Spectroscopy: While specific data for the hydrochloride salt is elusive, the ¹³C NMR spectrum is expected to show five distinct signals for the pyridine ring carbons. The carbon attached to the sulfonyl chloride group would be significantly deshielded.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorptions characteristic of the sulfonyl chloride group.

-

~1370-1410 cm⁻¹ and ~1160-1200 cm⁻¹: These two strong bands are due to the asymmetric and symmetric stretching vibrations of the S=O bonds, respectively.

-

Additional bands will be present corresponding to the C-H and C=C/C=N vibrations of the pyridine ring. For the hydrochloride salt, a broad absorption in the 2400-2800 cm⁻¹ region, characteristic of the N⁺-H stretch, would be anticipated.

Mass Spectrometry: The mass spectrum of pyridine-2-sulfonyl chloride would show a molecular ion peak (M⁺) at m/z 177, with a characteristic M+2 peak at m/z 179 due to the ³⁷Cl isotope.[7] Common fragmentation patterns for aromatic sulfonyl chlorides involve the loss of SO₂ (64 Da) and the chlorine atom.[1] For the hydrochloride salt, fragmentation would likely involve the initial loss of HCl.

Synthesis and Purification

The reliable synthesis of high-purity this compound is paramount for its successful application in research and development. Several synthetic routes have been reported, with the choice of method often depending on the available starting materials and the desired scale of the reaction.

Synthetic Methodologies

A common and effective method for the synthesis of pyridine-2-sulfonyl chloride involves the oxidative chlorination of a sulfur-containing precursor.

Protocol 1: Synthesis from 2-Mercaptopyridine [6]

This method provides a straightforward route to pyridine-2-sulfonyl chloride from a commercially available starting material.

Step-by-Step Methodology:

-

Dissolve 2-mercaptopyridine (1.0 eq) in concentrated sulfuric acid (e.g., 5 mL per 1 mmol of substrate) in a flask equipped with a magnetic stirrer and a thermometer.

-

Cool the resulting yellow solution to approximately -15 °C using a salt-ice bath.

-

Slowly add an aqueous solution of sodium hypochlorite (10-15%, 15-20 eq) to the stirred solution, ensuring the internal temperature is maintained below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.

-

Quench the reaction by the careful addition of water.

-

Extract the aqueous mixture with dichloromethane (3 x volume of water).

-

Combine the organic layers, wash with water, and then with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield pyridine-2-sulfonyl chloride as a yellowish viscous liquid.

-

To obtain the hydrochloride salt, the crude pyridine-2-sulfonyl chloride can be dissolved in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether) and treated with a solution of HCl in the same solvent. The resulting precipitate can be collected by filtration.

Workflow for Synthesis from 2-Mercaptopyridine:

Caption: Synthesis of Pyridine-2-sulfonyl Chloride.

Purification Protocols

Obtaining high-purity this compound is crucial for reproducible and reliable results in subsequent reactions.

Protocol 2: Purification by Recrystallization

Recrystallization is a standard method for purifying solid compounds.[8][9] The choice of solvent is critical and should be determined empirically. A suitable solvent will dissolve the compound when hot but have low solubility when cold.

General Step-by-Step Methodology:

-

Dissolve the crude this compound in a minimal amount of a suitable boiling solvent (e.g., a mixture of ethanol and diethyl ether, or acetonitrile).

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Perform a hot filtration to remove any insoluble impurities and the charcoal.

-

Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.

-

Further cool the solution in an ice bath to maximize the yield of the purified product.

-

Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Protocol 3: Purification by Reversed-Phase HPLC

For very high purity requirements, such as in drug discovery applications, reversed-phase high-performance liquid chromatography (RP-HPLC) can be employed.

Illustrative Step-by-Step Methodology:

-

Dissolve the crude product in a suitable solvent (e.g., methanol).

-

Inject the solution onto a C18 reversed-phase column.

-

Elute the compound using a gradient of acetonitrile in water containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA). A typical gradient might be 30-60% acetonitrile.

-

Monitor the elution profile using a UV detector.

-

Collect the fractions containing the pure product.

-

Combine the pure fractions and neutralize the TFA with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the purified product.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride group towards nucleophiles.

Reaction with Amines: The Gateway to Sulfonamides

The most prominent reaction of pyridine-2-sulfonyl chloride is its reaction with primary and secondary amines to form the corresponding sulfonamides.[10] This reaction typically proceeds readily at or below room temperature in the presence of a base to neutralize the HCl generated.

Reaction Mechanism:

The reaction proceeds via a nucleophilic substitution at the sulfur atom. The mechanism is generally considered to be a concerted Sₙ2-like process, although an addition-elimination pathway through a transient pentacoordinate sulfur intermediate is also possible.

Caption: Sulfonamide formation mechanism.

Experimental Protocol 4: General Procedure for Sulfonamide Synthesis

-

Dissolve the amine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) containing a base (e.g., pyridine, triethylamine, 2.0-3.0 eq).

-

Cool the solution in an ice bath.

-

Add a solution of this compound (1.0-1.2 eq) in the same solvent dropwise to the cooled amine solution.

-

Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product into an organic solvent.

-

Wash the organic layer with dilute acid (to remove excess base), water, and brine.

-

Dry the organic phase and concentrate to yield the crude sulfonamide, which can be further purified by chromatography or recrystallization.

Stability and Decomposition

Pyridine-2-sulfonyl chloride is known for its limited stability, particularly in the presence of moisture.[5] A comprehensive study on the stability of various heteroaromatic sulfonyl halides has shown that pyridine-2-sulfonyl chlorides are prone to decomposition.[11][12] The primary decomposition pathway for α- and γ-isomeric pyridines is the formal extrusion of SO₂.[11] The hydrochloride salt form is generally more stable and easier to handle than the free base.

For optimal stability, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (refrigerated or frozen) and protected from moisture.

Comparative Reactivity of Pyridinesulfonyl Chloride Isomers

The position of the sulfonyl chloride group on the pyridine ring has a profound impact on the reactivity of the molecule. This can be understood by considering the electronic effects of the ring nitrogen on the electrophilicity of the sulfur atom.

The order of reactivity for nucleophilic substitution at the sulfonyl group is generally expected to be:

4-pyridinesulfonyl chloride > 2-pyridinesulfonyl chloride >> 3-pyridinesulfonyl chloride

This trend is analogous to the reactivity of pyridyl sulfonates towards nucleophilic displacement.[13] The nitrogen atom can stabilize the negative charge that develops in the transition state of nucleophilic attack at the 2- and 4-positions through resonance, thereby accelerating the reaction. This stabilization is not possible for the 3-isomer.

Caption: Relative reactivity of isomers.

Handling, Storage, and Disposal

The safe handling and disposal of this compound are of utmost importance due to its corrosive and moisture-sensitive nature.

Safe Handling and Storage

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][14]

-

Storage: Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place, away from moisture and incompatible materials such as strong bases and oxidizing agents.[15] Refrigeration is recommended for long-term storage.

-

Spills: In case of a spill, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[16] Do not use combustible materials like sawdust. The contaminated absorbent should be collected in a sealed container for disposal as hazardous waste.

Disposal Protocol

Unused or waste this compound must be neutralized before disposal.

Protocol 5: Neutralization and Disposal

-

Work in a chemical fume hood and wear appropriate PPE.

-

Prepare a dilute solution of a weak base, such as sodium bicarbonate or sodium carbonate, in a large container placed in an ice bath to manage the exothermic reaction.

-

Slowly and carefully add the this compound to the stirred basic solution. Never add the base to the sulfonyl chloride.

-

Monitor the pH of the solution to ensure it remains basic throughout the addition.

-

Once the addition is complete and the reaction has subsided, allow the mixture to stir until it reaches room temperature.

-

The neutralized aqueous solution can then be disposed of down the drain with copious amounts of water, in accordance with local regulations.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its ability to serve as a precursor to a wide range of sulfonamides makes it an indispensable tool for drug discovery and development. A thorough understanding of its chemical properties, synthetic routes, and reactivity, as detailed in this guide, is essential for its effective and safe utilization. By following the outlined protocols for synthesis, purification, and handling, researchers can confidently employ this compound to advance their scientific endeavors.

References

- Adams, J. L., et al.

- BenchChem. (2025).

-

Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

-

Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]

- (2009).

- Chemistry & Biology Interface. (n.d.). Recent advances in synthesis of sulfonamides: A review.

- Huang Lab, MSU. (2017).

-

PubMed Central. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. [Link]

-

LookChem. (n.d.). Cas 66715-65-9, PYRIDINE-2-SULFONYL CHLORIDE. [Link]

- International Journal of Applied Research. (2016). Kinetic studies on the reaction of p-Toluenesulfonyl chloride with α-Hydroxy acids in the presence of pyridine in.

- Journal of the Chemical Society B: Physical Organic. (n.d.).

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

PubChem. (n.d.). Pyridine-2-sulfonyl Chloride. [Link]

-

PubChem. (n.d.). This compound. [Link]

- Chemistry & Biology Interface. (n.d.). Recent advances in synthesis of sulfonamides: A review.

- ResearchGate. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.

-

OSTI.GOV. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. [Link]

- ACS Publications. (n.d.).

- CUNY. (n.d.).

- (2009).

-

Chemistry LibreTexts. (2023). Recrystallization. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. [Link]

- ResearchGate. (n.d.). FT-IR spectra of (a) pure pyridine, (b) pyridine/HCl solution and (c)....

-

RSC Publishing. (n.d.). .

- Journal of the Chemical Society B: Physical Organic. (n.d.).

- ResearchGate. (n.d.).

- MDPI. (n.d.). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin.

- MDPI. (n.d.). Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin.

Sources

- 1. 2-Pyridinesulfonyl Chloride, Technical Grade [lgcstandards.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C5H5Cl2NO2S | CID 13791306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyridine-2-sulfonyl chloride (66715-65-9) at Nordmann - nordmann.global [nordmann.global]

- 5. PYRIDINE-2-SULFONYL CHLORIDE | 66715-65-9 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Pyridine-2-sulfonyl Chloride | C5H4ClNO2S | CID 3787675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mt.com [mt.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. rsc.org [rsc.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. fishersci.com [fishersci.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to Pyridine-2-sulfonyl Chloride Hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of pyridine-2-sulfonyl chloride hydrochloride, a key reagent in modern synthetic and medicinal chemistry. We will delve into its chemical identity, synthesis, reactivity, applications, and critical safety protocols, offering field-proven insights for its effective and safe utilization in research and development.

Core Chemical Identity: Distinguishing the Hydrochloride Salt from the Parent Compound

A crucial point of clarity for researchers is the distinction between this compound and its parent compound, pyridine-2-sulfonyl chloride. The hydrochloride salt is often supplied to enhance stability and ease of handling, as the free sulfonyl chloride is notably moisture-sensitive.[1]

This compound

-

CAS Number: 111480-84-3[2]

-

Chemical Name: Pyridine-2-sulfonyl chloride;hydrochloride[2]

-

Molecular Formula: C₅H₅Cl₂NO₂S[2]

-

Molecular Weight: 214.07 g/mol [2]

-

Structure: This compound consists of a pyridine ring substituted at the 2-position with a sulfonyl chloride group, with the pyridine nitrogen protonated and associated with a chloride counter-ion.

Pyridine-2-sulfonyl chloride (Parent Compound)

-

Chemical Name: Pyridine-2-sulfonyl chloride[10]

-

Structure: A pyridine ring with a sulfonyl chloride moiety at the 2-position.

Part 1: Physicochemical Properties

The physical and chemical properties of these compounds dictate their handling, storage, and reactivity. The hydrochloride salt is typically a solid, while the parent compound can be a colorless to pale yellow liquid or solid with a strong, pungent odor.[3][4][9] Both are highly reactive and moisture-sensitive.

| Property | This compound | Pyridine-2-sulfonyl chloride |

| CAS Number | 111480-84-3[2] | 66715-65-9[1][3][4][5][6][7][8][9] |

| Molecular Formula | C₅H₅Cl₂NO₂S[2] | C₅H₄ClNO₂S[3][4][5][6][7] |

| Molecular Weight | 214.07 g/mol [2] | 177.61 g/mol [3][6][10][11] |

| Appearance | Typically a solid | Colorless to pale yellow liquid or solid[4][9] |

| Odor | Pungent | Strong, pungent[3][4] |

| Reactivity | Highly reactive, moisture-sensitive | Highly reactive, particularly with nucleophiles; moisture-sensitive[1][4] |

| Solubility | Soluble in water (with reaction) | Reacts with water |

Part 2: Synthesis and Manufacturing

The synthesis of pyridine-2-sulfonyl chloride is a critical process, with several established routes. The choice of method often hinges on scale, safety, and the availability of starting materials.

Common Synthetic Routes

-

From 2-Mercaptopyridine: A prevalent laboratory-scale method involves the oxidative chlorination of 2-mercaptopyridine. This is typically achieved by dissolving the starting material in concentrated sulfuric acid and carefully adding an aqueous solution of sodium hypochlorite at sub-zero temperatures to control the exothermic reaction.[11]

-

From 2,2'-Dipyridyl Disulfide: This method involves treating 2,2'-dipyridyl disulfide with chlorine, which generates the sulfonyl chloride.[1][3] A key advantage of this approach is the ability to generate the reagent in situ, which is beneficial given the compound's inherent instability.[1]

-

From Sodium 2-Pyridinesulfinate: The target sulfonyl chloride can also be prepared by treating sodium 2-pyridinesulfinate with a chlorinating agent like N-chlorosuccinimide (NCS) in an inert solvent such as dichloromethane.[3]

Workflow for Synthesis from 2-Mercaptopyridine

Caption: Synthesis of Pyridine-2-sulfonyl chloride from 2-Mercaptopyridine.

Part 3: Chemical Reactivity and Applications in Drug Discovery

The high electrophilicity of the sulfur atom in pyridine-2-sulfonyl chloride makes it a valuable reagent for installing the pyridylsulfonyl group into organic molecules, a common motif in pharmacologically active compounds.[12][13]

Key Reactions

-

Sulfonamide Formation: The most widespread application is its reaction with primary and secondary amines to furnish sulfonamides.[14] This reaction is a cornerstone in the synthesis of numerous drug candidates and is typically performed in the presence of a base like pyridine to scavenge the liberated HCl.[3]

-

Sulfonate Ester Formation: It readily reacts with alcohols and phenols to produce sulfonate esters. These esters can serve as versatile intermediates, for instance, as leaving groups in cross-coupling reactions.[13]

-

Friedel-Crafts Reactions: Its potent electrophilic character allows it to participate in Friedel-Crafts type reactions with electron-rich aromatic compounds.[12]

Mechanism of Sulfonamide Formation

Caption: General mechanism for sulfonamide formation.

Experimental Protocol: Synthesis of a Pyridylsulfonamide

The following is a representative protocol for the synthesis of a pyridylsulfonamide utilizing an in situ generated sulfonyl chloride.

-

In Situ Generation of Sulfonyl Chloride: To a suspension of sodium 2-pyridinesulfinate (1.2 eq) in anhydrous dichloromethane, add N-chlorosuccinimide (1.2 eq) at ambient temperature.

-

Stir the resulting mixture for 1 hour.

-

Filter the reaction mixture through a pad of celite to remove any insoluble by-products.

-

Sulfonamide Formation: To the filtrate containing the crude sulfonyl chloride, add the amine substrate (1.0 eq) followed by pyridine (3.0 eq).

-

Stir the reaction mixture for 3 hours at room temperature.

-

Workup and Purification: Quench the reaction by adding methanol. Concentrate the mixture under reduced pressure and purify the residue using reversed-phase HPLC to isolate the desired sulfonamide product.[3]

Part 4: Safety, Handling, and Storage

Both pyridine-2-sulfonyl chloride and its hydrochloride salt are hazardous and demand stringent safety measures.

Hazard Identification

-

Corrosive: Can cause severe burns to the skin, eyes, and respiratory system.[4][15]

-

Harmful: May be harmful if swallowed, inhaled, or in contact with skin.[16]

-

Moisture Sensitive: Reacts, potentially violently, with water to liberate toxic and corrosive hydrogen chloride gas.[1][15]

-

Irritant: Causes serious eye irritation and may lead to respiratory irritation.[2][16] It may also cause an allergic skin reaction.[2]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.[15]

-

Hand Protection: Use chemically resistant gloves.

-

Skin and Body Protection: A lab coat and other protective clothing should be worn.[5]

-

Respiratory Protection: All manipulations should be performed in a certified chemical fume hood.[15] If engineering controls are insufficient, a NIOSH/MSHA-approved respirator is required.[15]

Handling and Storage

-

Handling: Avoid all contact with skin, eyes, and clothing.[15] Do not inhale dust or vapors.[15][16] Ensure adequate ventilation at all times.[15][16]

-

Storage: Store in a cool, dry, and well-ventilated area.[16] Keep containers tightly sealed to prevent moisture ingress.[6][16] The compound is hygroscopic and must be protected from atmospheric moisture.[16]

Part 5: Conclusion

This compound is an indispensable tool in the arsenal of synthetic and medicinal chemists. It serves as a more stable precursor to the highly reactive pyridine-2-sulfonyl chloride, facilitating its use in the synthesis of sulfonamides and other sulfur-containing compounds crucial for drug discovery and development.[14][17] A comprehensive understanding of its chemical properties, synthesis, reactivity, and, most importantly, its associated hazards is paramount for its safe and effective application in the laboratory.

References

-

PubChem. This compound. [Link]

-

Lookchem. Cas 66715-65-9,PYRIDINE-2-SULFONYL CHLORIDE. [Link]

-

PubChem. Pyridine-2-sulfonyl Chloride. [Link]

-

Organic Syntheses. N-(4-Pyridyl)pyridinium chloride hydrochloride. [Link]

-

Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

-

Eureka. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyridine-2-sulfonyl Chloride in Custom Synthesis Projects. [Link]

Sources

- 1. PYRIDINE-2-SULFONYL CHLORIDE | 66715-65-9 [chemicalbook.com]

- 2. This compound | C5H5Cl2NO2S | CID 13791306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PYRIDINE-2-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 4. CAS 66715-65-9: Pyridine-2-sulfonyl chloride | CymitQuimica [cymitquimica.com]

- 5. Page loading... [wap.guidechem.com]

- 6. CAS 66715-65-9 | Pyridine-2-sulfonyl chloride - Synblock [synblock.com]

- 7. scbt.com [scbt.com]

- 8. Pyridine-2-sulfonyl chloride | CAS:66715-65-9 | ChemNorm [chem-norm.com]

- 9. Pyridine-2-sulfonyl chloride (66715-65-9) at Nordmann - nordmann.global [nordmann.global]

- 10. Pyridine-2-sulfonyl Chloride | C5H4ClNO2S | CID 3787675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. lookchem.com [lookchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. nbinno.com [nbinno.com]

Synthesis of Pyridine-2-sulfonyl Chloride Hydrochloride from 2-Mercaptopyridine: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of Pyridine-2-sulfonyl chloride hydrochloride, a critical reagent in pharmaceutical and agrochemical research, starting from 2-mercaptopyridine. The document delves into the underlying reaction mechanisms, presents detailed, field-proven experimental protocols, and emphasizes the paramount importance of safety and handling procedures. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical application of this synthetic transformation. We will explore the rationale behind experimental choices, the inherent instabilities of the intermediates, and the advantages of isolating the final product as a hydrochloride salt.

Introduction: The Significance of Pyridine-2-sulfonyl Chloride

Pyridine-2-sulfonyl chloride is a highly versatile synthetic intermediate, primarily utilized for the introduction of the 2-pyridylsulfonyl moiety into organic molecules.[1] This functional group is a cornerstone in the design of a multitude of biologically active compounds. Its prevalence in medicinal chemistry stems from its ability to act as a robust hydrogen bond acceptor and its capacity to modulate the physicochemical properties of a parent molecule, such as solubility and metabolic stability. Consequently, pyridine-2-sulfonyl chloride and its derivatives are integral to the synthesis of a wide range of pharmaceuticals and agrochemicals.[2]

However, the inherent instability of many heteroaromatic sulfonyl chlorides, including pyridine-2-sulfonyl chloride, presents a significant challenge for their synthesis, isolation, and storage.[3] These compounds are often sensitive to moisture and can degrade over time.[4] To circumvent this, the synthesis is often designed to yield the more stable hydrochloride salt. The protonation of the pyridine nitrogen enhances the compound's stability, making it more amenable to storage and handling without compromising its reactivity in subsequent synthetic steps.[5] This guide will focus on a reliable method to produce this compound from the readily available starting material, 2-mercaptopyridine.

Reaction Mechanism: From Thiol to Sulfonyl Chloride

The conversion of 2-mercaptopyridine to pyridine-2-sulfonyl chloride is an oxidative chlorination reaction. While the precise mechanism can be complex and may involve radical pathways, a generally accepted sequence of events provides a logical framework for understanding the transformation.[6][7]

The process is initiated by the oxidation of the thiol (or its tautomeric thione form) to a disulfide. This is followed by a series of oxidative chlorination steps that progressively convert the disulfide to the sulfonyl chloride.

Caption: Proposed reaction pathway for the synthesis of Pyridine-2-sulfonyl Chloride.

The initial oxidation of 2-mercaptopyridine can be accomplished by various oxidizing agents. In the presence of a chlorine source, the disulfide is cleaved and chlorinated to form intermediate sulfur species, which are further oxidized to the final sulfonyl chloride. The use of a strong acid, such as sulfuric acid, facilitates the reaction by protonating the pyridine ring, thereby activating it towards the desired transformation.

Experimental Protocol: A Validated Approach

The following protocol is a robust and scalable method for the synthesis of pyridine-2-sulfonyl chloride from 2-mercaptopyridine, with subsequent conversion to its hydrochloride salt.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Mercaptopyridine | 98% | Standard chemical supplier | |

| Concentrated Sulfuric Acid | ACS Grade | Standard chemical supplier | Handle with extreme care |

| Sodium Hypochlorite Solution | 10-15% (w/v) | Standard chemical supplier | |

| Dichloromethane (DCM) | Anhydrous | Standard chemical supplier | |

| Anhydrous Magnesium Sulfate | ACS Grade | Standard chemical supplier | |

| Hydrochloric Acid Solution | 2 M in diethyl ether | Standard chemical supplier | |

| Ice | |||

| Sodium Chloride | For ice/salt bath |

Step-by-Step Synthesis

Step 1: Dissolution and Cooling

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2-mercaptopyridine (1.0 eq) in concentrated sulfuric acid (approx. 40 mL per gram of starting material). The dissolution is exothermic and will form a yellow solution.

-

Cool the reaction mixture to approximately -15 °C using a sodium chloride/ice bath.[8]

Step 2: Oxidative Chlorination

-

Slowly add aqueous sodium hypochlorite solution (10-15%, approx. 15-20 eq) to the stirred solution via the dropping funnel.[8]

-

Crucially, maintain the internal temperature of the reaction mixture below 10 °C throughout the addition. [8] This is a highly exothermic step, and careful temperature control is essential to prevent side reactions and ensure safety.

-

After the addition is complete, stir the reaction mixture at 0 °C for an additional hour.[8]

Step 3: Work-up and Extraction

-

Carefully quench the reaction by adding 10 mL of cold water per gram of starting material.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL per gram of starting material).[8]

-

Combine the organic phases and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield crude pyridine-2-sulfonyl chloride as a yellowish viscous liquid.[8]

Step 4: Formation and Isolation of the Hydrochloride Salt

-

Dissolve the crude pyridine-2-sulfonyl chloride in a minimal amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath and add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a solid.

Caption: Workflow for the synthesis of this compound.

Safety, Handling, and Stability

4.1. Hazard Analysis

This synthesis involves several hazardous reagents and intermediates that require careful handling in a well-ventilated fume hood.

-

2-Mercaptopyridine: Harmful if swallowed or inhaled. Causes skin and eye irritation.

-

Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Reacts violently with water.

-

Sodium Hypochlorite: Corrosive. Releases toxic chlorine gas upon contact with acids.

-

Dichloromethane: Suspected carcinogen. Volatile and harmful if inhaled.

-

Pyridine-2-sulfonyl Chloride (and its Hydrochloride): Assumed to be corrosive and moisture-sensitive. Sulfonyl chlorides, in general, are reactive and can cause skin and eye irritation.[9]

4.2. Personal Protective Equipment (PPE)

-

Safety goggles or a face shield.

-

Chemical-resistant gloves (butyl rubber or neoprene recommended).

-

A flame-resistant lab coat.

4.3. Handling and Storage

Pyridine-2-sulfonyl chloride is known to be unstable, especially in the presence of moisture.[4] For this reason, it is often prepared fresh for immediate use. The hydrochloride salt exhibits significantly greater stability, making it suitable for storage.[5] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20 °C is recommended) to minimize degradation.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Expected analytical data includes:

-

¹H NMR: The proton signals of the pyridine ring are expected to be shifted downfield compared to the free base due to the electron-withdrawing effect of the sulfonyl chloride group and the protonation of the nitrogen atom.[10]

-

¹³C NMR: Similar downfield shifts are expected for the carbon signals of the pyridine ring.

-

FT-IR: Characteristic strong absorption bands for the asymmetric and symmetric S=O stretching of the sulfonyl chloride group will be present, typically in the ranges of 1370-1340 cm⁻¹ and 1185-1165 cm⁻¹, respectively.

-

Mass Spectrometry: To confirm the molecular weight of the compound.

Conclusion

The synthesis of this compound from 2-mercaptopyridine is a crucial transformation for accessing a key building block in modern drug discovery and agrochemical development. The protocol detailed herein, centered on the oxidative chlorination of the starting thiol, provides a reliable and scalable method for its preparation. A thorough understanding of the reaction mechanism, meticulous control of reaction conditions, and unwavering adherence to safety protocols are essential for the successful and safe execution of this synthesis. The strategic isolation of the product as its hydrochloride salt is a key consideration, significantly enhancing its stability and utility for further synthetic applications.

References

- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(23), 9287–9291.

- BenchChem. (n.d.). The Direct Conversion of Thiols to Sulfonyl Chlorides: An In-depth Technical Guide.

-

Chemistry Stack Exchange. (2012). Oxidative chlorination mechanism (sulfide to sulfonyl chloride). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

-

WordPress. (n.d.). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. Retrieved from [Link]

- Rennison, T., et al. (2013). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 17(7), 976-981.

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]

- Shevchuk, O. I., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.

-

Organic Syntheses. (n.d.). N-(4-Pyridyl)pyridinium chloride hydrochloride. Retrieved from [Link]

-

LookChem. (n.d.). Cas 66715-65-9, PYRIDINE-2-SULFONYL CHLORIDE. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2020). NaClO2-mediated preparation of pyridine-2-sulfonyl chlorides and synthesis of chiral sulfonamides. Retrieved from [Link]

-

Reddit. (2016). Hydrolysis stable sulfonyl chlorides. Retrieved from [Link]

- Shevchuk, O. I., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.

- Carreté, A., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

- Szafran, M., & Brzezinski, B. (1967). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 15(7), 301-305.

- Google Patents. (2016). WO2016204096A1 - Pyridine-3-sulfonyl chloride production method.

-

LookChem. (n.d.). Cas 66715-65-9, PYRIDINE-2-SULFONYL CHLORIDE. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Cas 66715-65-9,PYRIDINE-2-SULFONYL CHLORIDE | lookchem [lookchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

An In-depth Technical Guide to Pyridine-2-sulfonyl Chloride Hydrochloride: Physicochemical Properties, Spectral Analysis, and Synthetic Applications

This guide provides a comprehensive technical overview of Pyridine-2-sulfonyl chloride hydrochloride, a crucial reagent in modern synthetic chemistry. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's core physical and spectral characteristics, offering field-proven insights into its handling, reactivity, and application. We will move beyond simple data presentation to explain the causality behind its properties and the rationale for specific experimental protocols.

Introduction and Strategic Importance

This compound (C₅H₅Cl₂NO₂S) is the hydrochloride salt of Pyridine-2-sulfonyl chloride. The parent compound is a highly reactive intermediate valued for its ability to introduce the 2-pyridylsulfonyl group into molecules. This moiety is a key structural component in a variety of pharmacologically active compounds, serving as a versatile building block in the synthesis of kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates.[1][2] The hydrochloride salt form is often utilized to improve the compound's handling characteristics and stability, though it remains a highly reactive and moisture-sensitive substance. Understanding its distinct properties is paramount for its effective and safe use in the laboratory.

Below is the chemical structure of this compound, illustrating the protonated pyridine ring and the sulfonyl chloride functional group.

Caption: Structure of this compound.

Physicochemical Properties

The physical and chemical properties of Pyridine-2-sulfonyl chloride and its hydrochloride salt are summarized below. It is crucial to note the distinction between the free base and the salt, as protonation significantly alters properties like solubility and stability. Data for the hydrochloride salt is primarily computed, while most experimental data pertains to the parent compound.

| Property | Pyridine-2-sulfonyl chloride | This compound | Source(s) |

| CAS Number | 66715-65-9 | 111480-84-3 | [3][4] |

| Molecular Formula | C₅H₄ClNO₂S | C₅H₅Cl₂NO₂S | [3][4] |

| Molecular Weight | 177.61 g/mol | 214.07 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid or low-melting solid | White to off-white solid | [1][5] |

| Boiling Point | 284 °C | Decomposes | [5][6] |

| Density | ~1.488 g/cm³ | Not available | [5][6] |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | Soluble in water (with reaction) | [5][7] |

| Stability | Highly moisture-sensitive, hygroscopic, temperature sensitive | Reacts violently with water; moisture sensitive | [5][8] |

Spectral Data and Interpretation

Direct experimental spectral data for the hydrochloride salt is not widely published. The following analysis is based on established data for the parent Pyridine-2-sulfonyl chloride, with expert interpretation of the expected spectral changes upon protonation to form the hydrochloride salt. This approach is critical for researchers who may generate the salt in situ or handle samples where the degree of protonation is variable.

¹H NMR Spectroscopy

The proton NMR spectrum of the pyridine ring is highly sensitive to the electronic environment of the nitrogen atom.

-

Pyridine-2-sulfonyl chloride (Free Base): In a solvent like CDCl₃, the spectrum typically exhibits three distinct regions for the aromatic protons. A representative spectrum shows signals around δ 8.84 (d, 1H), 8.04-8.14 (m, 2H), and 7.68-7.73 (m, 1H).[9] The proton adjacent to the nitrogen (at C6) is the most deshielded and appears furthest downfield.

-

This compound (Expected): Upon protonation, the nitrogen atom acquires a formal positive charge. This has a powerful electron-withdrawing effect that deshields all protons on the pyridine ring. Consequently, a significant downfield shift is anticipated for all aromatic signals compared to the free base.[10] The N-H proton itself would likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

Caption: Effect of protonation on ¹H NMR shifts.

¹³C NMR Spectroscopy

Similar to the proton spectrum, the ¹³C NMR signals of the pyridine ring carbons are expected to shift downfield upon formation of the hydrochloride salt due to the increased electron-withdrawing nature of the protonated nitrogen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups.

-

Common Features: Both the free base and the hydrochloride salt will exhibit strong, characteristic absorption bands for the sulfonyl chloride group. These are typically found in the ranges of 1370-1390 cm⁻¹ (asymmetric S=O stretch) and 1170-1190 cm⁻¹ (symmetric S=O stretch). Aromatic C-H and C=C/C=N stretching vibrations will also be present.

-

Distinguishing Feature (Hydrochloride Salt): The most definitive feature of the hydrochloride salt in an IR spectrum is the presence of absorptions related to the N⁺-H group. A broad band, often in the 2500-3200 cm⁻¹ region, is characteristic of the N⁺-H stretch in a pyridinium salt.[11] This band can sometimes overlap with C-H stretching bands. Additionally, N⁺-H bending vibrations may be observed.

Mass Spectrometry (MS)

In mass spectrometry analysis, the molecular ion peak for the hydrochloride salt itself is generally not observed. The molecule will typically show a base peak corresponding to the parent compound, Pyridine-2-sulfonyl chloride, at m/z ≈ 177, resulting from the loss of HCl in the ion source. The isotopic pattern for the presence of one chlorine and one sulfur atom would be a key diagnostic feature.

Reactivity, Synthesis, and Handling

Reactivity and Stability

The primary reactivity of this compound stems from the sulfonyl chloride group, which is a potent electrophile.[1]

-

Moisture Sensitivity: The compound reacts readily with water and other nucleophiles. Exposure to moisture leads to rapid hydrolysis of the sulfonyl chloride to the corresponding pyridine-2-sulfonic acid, liberating HCl gas.[5][8] This instability necessitates handling under anhydrous conditions.

-

Sulfonylation Reactions: It is an excellent reagent for the sulfonylation of amines, alcohols, and other nucleophiles to form sulfonamides and sulfonate esters, respectively. These reactions are fundamental in pharmaceutical synthesis.[6]

General Synthesis Protocol

Pyridine-2-sulfonyl chloride is often generated in situ or used immediately after preparation due to its instability.[12][13] A common laboratory-scale synthesis involves the oxidative chlorination of a suitable sulfur-containing precursor, such as 2-mercaptopyridine.

Step-by-Step Synthesis of Pyridine-2-sulfonyl chloride:

-

Pre-cooling: Dissolve 2-mercaptopyridine in concentrated sulfuric acid and cool the solution to approximately -15 °C using a salt-ice bath.[9]

-

Oxidative Chlorination: Slowly add an aqueous solution of sodium hypochlorite (10-15%) to the cooled mixture, ensuring the internal temperature remains below 10 °C with vigorous stirring.[9] The hypochlorite acts as the chlorinating and oxidizing agent.

-

Reaction Quench & Extraction: After stirring at 0 °C for 1 hour, quench the reaction by adding water. Extract the product into an organic solvent like dichloromethane.[9]

-

Workup: Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the product.[9]

-

Hydrochloride Formation: To prepare the hydrochloride salt, the resulting Pyridine-2-sulfonyl chloride can be dissolved in an anhydrous solvent (e.g., diethyl ether) and treated with a solution of HCl in the same solvent. The salt will typically precipitate and can be collected by filtration.

Caption: General workflow for synthesis and use.

Safety and Handling

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols when handling this compound.

-

Hazards: this compound is corrosive and causes severe skin burns and eye damage.[4][14] It is harmful if inhaled or swallowed and may cause respiratory irritation.[7][15] The violent reaction with water can produce toxic gases.[8]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[14][16]

-

Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture. Use dry glassware and anhydrous solvents.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and incompatible materials such as strong bases and oxidizing agents.[5][8]

Conclusion

This compound is a reagent of significant utility, particularly for the synthesis of complex molecules in the pharmaceutical industry. Its successful application hinges on a thorough understanding of its dual nature: the high electrophilicity of the sulfonyl chloride group and the modified properties imparted by the protonated pyridine ring. While its moisture sensitivity presents a handling challenge, adherence to strict anhydrous techniques and safety protocols enables chemists to harness its reactivity effectively. The predictive analysis of its spectral data, based on the well-understood principles of pyridinium salt chemistry, provides a robust framework for reaction monitoring and quality control, ensuring the integrity of synthetic outcomes.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). Cas 66715-65-9, PYRIDINE-2-SULFONYL CHLORIDE. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

-

PubChem. (n.d.). Pyridine-2-sulfonyl Chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

-

Bulletin de l'Academie Polonaise des Sciences. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]

-

Bulletin de l'Academie Polonaise des Sciences. (n.d.). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 2-vinyl-, hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) pure pyridine, (b) pyridine/HCl solution and (c).... Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridinium chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of the reaction between the pyridinium salt 9 and.... Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Home. Retrieved from [Link]

Sources

- 1. CAS 66715-65-9: Pyridine-2-sulfonyl chloride | CymitQuimica [cymitquimica.com]

- 2. Pyridine-2-sulfonyl chloride (66715-65-9) at Nordmann - nordmann.global [nordmann.global]

- 3. Pyridine-2-sulfonyl Chloride | C5H4ClNO2S | CID 3787675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C5H5Cl2NO2S | CID 13791306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PYRIDINE-2-SULFONYL CHLORIDE CAS#: 66715-65-9 [m.chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 11. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 12. PYRIDINE-2-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 13. PYRIDINE-2-SULFONYL CHLORIDE | 66715-65-9 [chemicalbook.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

- 16. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Reaction of Pyridine-2-sulfonyl Chloride Hydrochloride with Water

Introduction

Pyridine-2-sulfonyl chloride and its hydrochloride salt are highly reactive intermediates pivotal in the synthesis of a diverse array of compounds in the pharmaceutical and agrochemical industries.[1][2] Their utility stems from the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic substitution.[1] However, this high reactivity also presents a significant challenge: a pronounced sensitivity to water. For researchers, scientists, and drug development professionals, a comprehensive understanding of the interaction between pyridine-2-sulfonyl chloride hydrochloride and water is not merely an academic exercise; it is a critical prerequisite for successful process development, impurity profiling, and ensuring the stability and quality of synthetic intermediates.

This guide provides an in-depth technical exploration of this reaction. Moving beyond a simple description of hydrolysis, we will delve into the mechanistic intricacies, competing reaction pathways, factors influencing reaction kinetics, and robust analytical methodologies for monitoring the process. The insights presented herein are designed to equip the practicing scientist with the knowledge to control, predict, and analyze the behavior of this versatile but challenging reagent in aqueous environments.

Physicochemical Properties and Critical Handling Protocols

This compound is the salt form of pyridine-2-sulfonyl chloride.[3] The hydrochloride form is often used to improve the handling and stability of the parent compound. However, both forms are highly reactive and moisture-sensitive.[4]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Compound Name | This compound | [3] |

| CAS Number | 111480-84-3 | [3] |

| Molecular Formula | C₅H₅Cl₂NO₂S | [3] |

| Molecular Weight | 214.07 g/mol | [3] |

| Appearance | Typically a solid | [1][2] |

| Reactivity | Highly reactive with water and other nucleophiles | [1][4] |

Trustworthiness in Handling: A Self-Validating Safety Protocol

Given the compound's hazardous nature—it is corrosive and causes severe skin burns and eye damage—a stringent and self-validating handling protocol is mandatory.[5] Exposure to moisture must be rigorously avoided to maintain the compound's integrity.[4][6]

Core Handling Requirements:

-

Inert Atmosphere: Always handle the compound under an inert atmosphere (e.g., nitrogen or argon) using a glove box or Schlenk line techniques.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, a face shield, and a lab coat.[5]

-

Ventilation: Work exclusively within a certified chemical fume hood to prevent inhalation of any dust or vapors.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6] The container should be stored within a desiccator to protect it from atmospheric moisture.

-

Spill & Disposal: In case of a spill, do not use water. Use a dry absorbent material to clean the spill and dispose of it as hazardous waste according to local regulations.

The Reaction with Water: A Dual-Pathway Mechanistic Perspective

The interaction of pyridine-2-sulfonyl chloride with water is more complex than a straightforward hydrolysis. Its position on the pyridine ring (alpha to the nitrogen) introduces unique electronic factors that enable a competing decomposition pathway. A comprehensive understanding requires consideration of both possibilities.

Pathway A: Nucleophilic Attack (Hydrolysis)

This is the canonical reaction pathway for most sulfonyl chlorides. The reaction proceeds via a nucleophilic attack of a water molecule on the highly electrophilic sulfur atom of the sulfonyl chloride group. This results in the formation of pyridine-2-sulfonic acid and hydrochloric acid. The reaction is generally considered to follow an SN2-like mechanism.

The presence of the hydrochloride salt means the pyridine nitrogen is protonated. This protonation increases the electron-withdrawing nature of the pyridine ring, further enhancing the electrophilicity of the sulfur atom and potentially accelerating the rate of nucleophilic attack compared to the free base form.

Caption: Pathway A: Hydrolysis via nucleophilic attack.

Pathway B: Decomposition via SO₂ Extrusion

Recent comprehensive studies on the stability of heteroaromatic sulfonyl chlorides have revealed an alternative decomposition pathway that is particularly characteristic of alpha- and gamma-isomeric pyridines.[7][8] This pathway involves the formal extrusion (elimination) of sulfur dioxide (SO₂), leading to the formation of 2-chloropyridine. This decomposition can compete with or even dominate over hydrolysis, depending on the conditions. The instability of alpha-isomers like pyridine-2-sulfonyl chloride is a critical consideration for its use in synthesis.[8]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Pyridine-2-sulfonyl chloride (66715-65-9) at Nordmann - nordmann.global [nordmann.global]

- 3. This compound | C5H5Cl2NO2S | CID 13791306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PYRIDINE-2-SULFONYL CHLORIDE | 66715-65-9 [chemicalbook.com]

- 5. Pyridine-2-sulfonyl Chloride | C5H4ClNO2S | CID 3787675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stability and Storage of Pyridine-2-sulfonyl chloride hydrochloride

This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and safe handling procedures for Pyridine-2-sulfonyl chloride hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical technical data with field-proven insights to ensure reagent integrity and promote laboratory safety.

Introduction: The Challenge of a Highly Reactive Intermediate

Pyridine-2-sulfonyl chloride and its hydrochloride salt are powerful reagents in organic synthesis, prized for their ability to introduce the pyridylsulfonyl moiety into molecules, a common step in the development of pharmaceuticals and agrochemicals.[1][2] The sulfonyl chloride functional group makes the compound an excellent electrophile, enabling a wide range of reactions.[2] However, this high reactivity is also the source of its inherent instability. The primary challenge in utilizing this reagent is its extreme sensitivity to moisture, which can compromise experimental outcomes and create significant safety hazards. This guide explains the causality behind its instability and provides a self-validating framework for its storage and handling.

Section 1: Chemical Profile and Inherent Reactivity

This compound is a solid material whose reactivity is dominated by the highly electrophilic sulfur atom in the sulfonyl chloride group. The protonated pyridine ring further influences the electronic properties of the molecule.

| Property | Value |

| Molecular Formula | C₅H₄ClNO₂S·HCl |

| Molecular Weight | 214.07 g/mol |

| Appearance | White to pale yellow solid[3] |

| Primary Hazard | Corrosive, Water-Reactive[3][4] |

The principal degradation pathway for this compound is hydrolysis. The lone pair of electrons on a water molecule readily attacks the electron-deficient sulfur atom. This nucleophilic substitution reaction displaces the chloride ion, leading to the formation of the corresponding, and far less reactive, pyridine-2-sulfonic acid and hydrogen chloride gas.[3][4] This reaction is rapid and exothermic.

Caption: A validated workflow for handling moisture-sensitive reagents.

Detailed Protocol:

-

Acclimatization: Before opening, place the sealed container in a desiccator for at least 30-60 minutes. This allows the container to warm to ambient temperature without atmospheric moisture condensing on its cold surfaces. This is a critical and often overlooked step.

-

Inert Environment: All manipulations must be performed under an inert atmosphere, such as in a nitrogen-filled glovebox or using Schlenk line techniques. [3]3. Dispensing: Use only oven-dried glassware and tools. Weigh the desired amount of the solid promptly. Minimize the time the primary container is open.

-

Resealing: Before resealing the container, purge the headspace with a stream of dry nitrogen or argon. For screw-cap bottles, wrapping the cap junction with paraffin film provides an additional barrier against moisture ingress.

-

Storage: Immediately return the sealed container to its designated cold storage location. [4]

Section 4: Methods for Assessing Compound Integrity

For critical applications or if a container has been stored for an extended period, verifying the purity of this compound is essential.

¹H NMR Spectroscopy Protocol

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a rapid and effective method to assess for hydrolysis. The formation of pyridine-2-sulfonic acid will result in a distinct set of aromatic signals, often shifted relative to the parent sulfonyl chloride.

Step-by-Step Methodology:

-

Sample Preparation: Under an inert atmosphere, weigh approximately 5-10 mg of the compound directly into a dry NMR tube.

-

Solvent Addition: Add ~0.6 mL of an anhydrous deuterated solvent (e.g., CDCl₃ or Acetonitrile-d₃) via a dry syringe. Ensure the solvent is from a fresh, sealed bottle or has been appropriately dried.

-

Analysis: Cap the NMR tube, mix gently, and acquire the ¹H NMR spectrum immediately.

-

Interpretation: Compare the resulting spectrum to a reference spectrum of the pure material. The presence of new, significant peaks in the aromatic region is a strong indicator of degradation to the sulfonic acid.

Section 5: Hazard Management and Safety

This compound is a hazardous material that demands respect and caution.

-

Primary Hazards: The compound is corrosive and causes severe skin burns and eye damage. [4][5]Its reaction with water liberates toxic and corrosive hydrogen chloride gas. [3][4]Inhalation can cause chemical burns to the respiratory tract. [3]* Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and tight-sealing safety goggles with a face shield for maximum protection. [3][4]* Spill Management:

-

DO NOT USE WATER. [3] * Evacuate the area and ensure adequate ventilation.

-

Cover the spill with a dry, inert absorbent material such as sand or vermiculite.

-

Carefully sweep the material into a suitable container clearly labeled for hazardous chemical waste. [4]* First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [3] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. [3][4] * Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [3]

-

Conclusion

The utility of this compound as a reactive intermediate is directly tied to its purity. Its inherent instability, driven by a high sensitivity to moisture, necessitates a rigorous and uncompromising approach to its storage and handling. By implementing the protocols outlined in this guide—specifically, maintaining cold, dry, and inert conditions—researchers can ensure the integrity of the reagent, leading to reliable experimental results and, most importantly, a safe laboratory environment.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. [Link]

-

LookChem. (n.d.). Cas 66715-65-9, PYRIDINE-2-SULFONYL CHLORIDE. [Link]

Sources

Pyridine-2-sulfonyl chloride hydrochloride solubility in organic solvents

A-Z Guide to Pyridine-2-sulfonyl chloride hydrochloride

An In-depth Technical Guide on Solubility for Researchers, Scientists, and Drug Development Professionals

Core Concepts: Structure, Polarity, and Reactivity

This compound is a highly reactive intermediate crucial in the synthesis of various pharmaceutical compounds. Its structure, featuring a polar pyridinium ring, a highly electrophilic sulfonyl chloride group, and an associated chloride ion, dictates its solubility and stability profile.[1]

-

Polarity: The hydrochloride salt form significantly increases the compound's polarity compared to its free base, Pyridine-2-sulfonyl chloride.[1][2] This ionic character suggests higher solubility in polar solvents and lower solubility in non-polar hydrocarbon solvents, a principle often summarized as "like dissolves like".[3][4]

-

Reactivity: The sulfonyl chloride functional group is a potent electrophile, susceptible to nucleophilic attack.[5][6] This reactivity is a primary concern when selecting solvents, as protic solvents (e.g., water, alcohols) can react with the compound to form the corresponding sulfonic acid or sulfonate esters, a process known as solvolysis.[6][7][8] This degradation not only consumes the starting material but also complicates analysis. Therefore, aprotic solvents are generally preferred for reactions and storage.

Solubility Profile

While extensive quantitative solubility data (e.g., in g/100 mL) for this compound is not widely published, a qualitative and predictive assessment can be made based on its chemical properties and data from analogous sulfonyl chlorides.[7][9] The following table summarizes the expected solubility in common laboratory solvents.

Table 1: Qualitative Solubility and Reactivity of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Reactivity & Expert Commentary |

| Aprotic Polar | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents are excellent choices for dissolving the polar salt.[7] They are aprotic and can solvate the pyridinium cation effectively. Caution is advised with DMF and DMSO at elevated temperatures, as they can have trace water or exhibit nucleophilic character, potentially leading to slow degradation over time. |

| Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃) | Moderate to High | These solvents are polar enough to dissolve the compound and are chemically inert, making them ideal for reactions where reactivity is a concern.[7] They are frequently used in sulfonamide formation reactions. |

| Ethers | Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), Dioxane | Moderate | Ethers possess moderate polarity and are generally compatible. THF is a better solvent than less polar ethers like diethyl ether due to its higher dielectric constant. Solubility may be limited, requiring larger solvent volumes. |

| Esters | Ethyl Acetate (EtOAc) | Low to Moderate | Ethyl acetate has moderate polarity but is a weaker solvent for highly polar salts compared to DCM or ACN. It can be a good choice for purification (e.g., crystallization) where lower solubility is advantageous. |

| Protic | Water, Methanol (MeOH), Ethanol (EtOH) | Soluble (with reaction) | The compound will likely dissolve readily in these solvents due to their high polarity and hydrogen-bonding capabilities. However, rapid solvolysis will occur, converting the sulfonyl chloride to the corresponding sulfonic acid or methyl/ethyl sulfonate.[6][8] These solvents are unsuitable for storage or for reactions where the sulfonyl chloride moiety must be preserved. |

| Non-Polar | Hexanes, Toluene, Diethyl Ether | Very Low / Insoluble | The high polarity of the hydrochloride salt makes it virtually insoluble in non-polar hydrocarbon solvents and less polar ethers.[3] These are often used as anti-solvents for precipitation or crystallization. |

Experimental Determination of Solubility

Accurate solubility data is best obtained empirically. The distinction between kinetic and thermodynamic solubility is critical in a research context.[10][11][12]

-

Kinetic Solubility: Measures the concentration at which a compound, often dissolved in a stock solution like DMSO, begins to precipitate when added to a solvent system. It's a rapid, high-throughput method useful for early discovery screening.[13][14]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution in the presence of its solid form.[11][12] This is the more rigorous value, crucial for process development and formulation. The Shake-Flask method is the gold standard for this determination.[15]

Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

This protocol provides a reliable, self-validating system for determining the equilibrium solubility of this compound in a chosen aprotic solvent.

Objective: To determine the maximum stable concentration of the solute in a solvent at a specific temperature.

Materials:

-

This compound

-

Selected anhydrous organic solvent (e.g., Acetonitrile)

-

Analytical balance

-

Temperature-controlled shaker or stirrer

-

2-mL glass vials with screw caps

-

Centrifuge

-

Chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 10-20 mg, accurately weighed) to a vial containing a precise volume of the solvent (e.g., 1.0 mL). The key is to ensure undissolved solid remains at equilibrium.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker (e.g., 25 °C). Agitate the slurry for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended; 48-72 hours is ideal to ensure a stable state is achieved.[15]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 1 hour to let the excess solid settle. Centrifuge the vials (e.g., 10 min at 10,000 rpm) to pellet the remaining solid.[15]

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the solution through a PTFE syringe filter into a clean vial.

-

Trustworthiness Check: Filtration is critical to remove any microscopic, undissolved particles that would artificially inflate the measured concentration.

-

-

Quantification: Prepare a serial dilution of the filtered sample. Analyze the diluted samples using a validated HPLC method against a pre-generated calibration curve of the compound at known concentrations.[15]

-

Calculation: Use the concentration obtained from the HPLC analysis and the dilution factor to calculate the solubility of the original saturated solution. Report the final value in mg/mL or mol/L at the specified temperature.

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the Shake-Flask method.

Caption: Workflow for Thermodynamic Solubility Determination.

Solvent Selection Logic for Synthesis

The choice of solvent is paramount for successful reactions involving this compound, typically in the formation of sulfonamides. The ideal solvent must satisfy two primary criteria:

-

Sufficiently dissolve all reactants (the sulfonyl chloride, the amine, and any base used).

-

Be inert to the highly reactive sulfonyl chloride.

This leads to a logical selection process favoring polar aprotic solvents.

Caption: Decision Tree for Reaction Solvent Selection.

Conclusion

This compound is a polar, reactive solid whose solubility is governed by the principles of "like dissolves like" and chemical compatibility. It exhibits good solubility in polar aprotic solvents such as acetonitrile and dichloromethane, which are ideal for synthetic applications. Conversely, it is reactive towards protic solvents and insoluble in non-polar solvents. For precise process development and optimization, the experimental determination of thermodynamic solubility using a robust method like the shake-flask protocol is strongly recommended. This guide provides the foundational knowledge and practical methodologies for scientists to confidently handle and utilize this important chemical intermediate.

References

- Alsenz, J., et al. (2012). Kinetic versus thermodynamic solubility temptations and risks. Ovid.

- BenchChem. (2025). An In-depth Technical Guide on the Solubility of 3,4-Dimethoxybenzenesulfonyl Chloride in Common Organic Solvents. Benchchem.

- BenchChem Technical Support Team. (2025). General Experimental Protocol for Determining Solubility. Benchchem.

- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

- ChemicalBook. (2025). PYRIDINE-2-SULFONYL CHLORIDE. ChemicalBook.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- National Center for Biotechnology Information. This compound. PubChem.

- National Center for Biotechnology Information. Pyridine-2-sulfonyl Chloride. PubChem.

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? ResearchGate.

- Solubility of Things. Tosyl chloride. Solubility of Things.

- Various Authors. (2016). Effects of solvents on kinetics of the reaction between p-Toluenesulfonyl Chloride and α-Hydroxy acids.

- Wikipedia. Sulfonyl halide. Wikipedia.

- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.

- YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube.

Sources

- 1. This compound | C5H5Cl2NO2S | CID 13791306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyridine-2-sulfonyl Chloride | C5H4ClNO2S | CID 3787675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.ws [chem.ws]

- 4. youtube.com [youtube.com]

- 5. CAS 66715-65-9: Pyridine-2-sulfonyl chloride | CymitQuimica [cymitquimica.com]